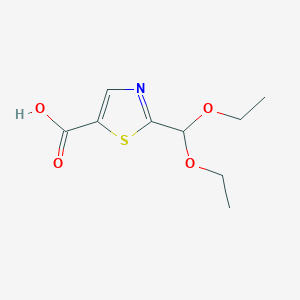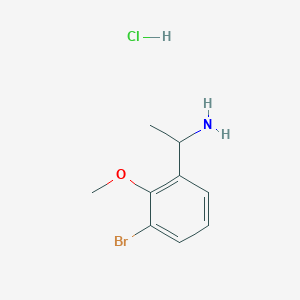
1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride
Übersicht
Beschreibung
“1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H13BrClNO and a molecular weight of 266.56 g/mol. It is used in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone (1a). This process is achieved through the use of carbonyl reductases, which can convert 1a to (S)-1b . A carbonyl reductase from Novosphingobium aromaticivorans (CBR) was found to completely convert 100 g/L of 1a to (S)-1b .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrNO.ClH/c1-12-9-7(5-6-11)3-2-4-8(9)10;/h2-4H,5-6,11H2,1H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The compound is involved in the enzymatic synthesis of (S)-1-(3’-bromo-2’-methoxyphenyl)ethanol, a key building block of lusutrombopag . The bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone (1a) is a crucial step in this process .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 266.57 . It has a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Metabolism and Identification of Metabolites
1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride, a related compound to 2C-B, demonstrates significant importance in understanding its metabolism and identification of its metabolites. Kanamori et al. (2002) explored the in vivo metabolism of 2C-B in rats, identifying various metabolites and suggesting metabolic pathways involving deamination and demethylation processes, important for comprehending its pharmacokinetics (Kanamori et al., 2002).
Synthesis Methods
The synthesis of related compounds offers insight into potential methodologies applicable to 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride. For instance, Tan Bin (2011) synthesized 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, providing a basis for analogous synthetic routes and their advantages, such as high yield and simple operations (Tan Bin, 2011).
Environmental Impact and Degradation
Research by Satsuma & Masuda (2012) on the dechlorination of methoxychlor in environmental bacterial species provides context for understanding the environmental fate of chlorinated and methoxylated compounds. This is crucial for assessing the ecological impact and degradation pathways of similar compounds, including 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride (Satsuma & Masuda, 2012).
Radiolabeling for Tracing
The creation of radiolabeled versions of similar compounds, as demonstrated by Bach & Bridges (1982) in synthesizing 2-Bromo-[1-14C]ethanamine hydrobromide, highlights the potential for tracing and studying the distribution and metabolism of 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride in biological systems (Bach & Bridges, 1982).
Pharmacological Investigations
Research into the pharmacological effects of related hallucinogens, such as those conducted by Gatch et al. (2017), can provide insights into the potential biological and pharmacological activities of 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride. This research helps in understanding the compound's potential interactions and effects within biological systems (Gatch et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-bromo-2-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6(11)7-4-3-5-8(10)9(7)12-2;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVRNERZPHADNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





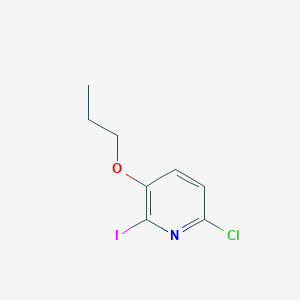
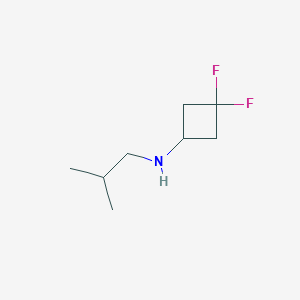
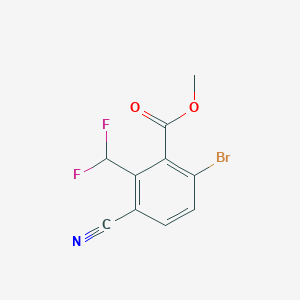

![[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride](/img/structure/B1449418.png)
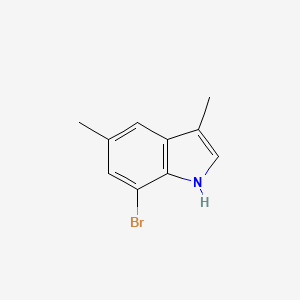
![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)
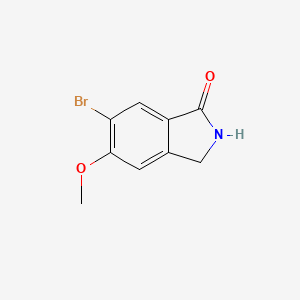
![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)
